Thioquinox

Description

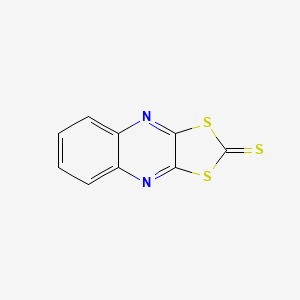

Structure

3D Structure

Properties

IUPAC Name |

[1,3]dithiolo[4,5-b]quinoxaline-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4N2S3/c12-9-13-7-8(14-9)11-6-4-2-1-3-5(6)10-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILERPRJWJPJZDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C(=N2)SC(=S)S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4N2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042471 | |

| Record name | Thioquinox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brownish-yellow odorless solid; [HSDB] | |

| Record name | Thioquinox | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7425 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Slightly soluble in acetone, methanol. Anhydrous ethanol, -petroleum ether and kerosene, Insoluble in water, PRACTICALLY INSOL IN MOST ORG SOLVENTS | |

| Record name | THIOQUINOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1761 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000006 [mmHg], 1X10-7 mm Hg at 20 °C | |

| Record name | Thioquinox | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7425 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | THIOQUINOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1761 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Brownish yellow solid | |

CAS No. |

93-75-4 | |

| Record name | Thioquinox | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thioquinox [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thioquinox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thioquinox | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.067 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOQUINOX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DRA4L621C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THIOQUINOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1761 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

180 °C | |

| Record name | THIOQUINOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1761 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Thymoquinone: A Multi-Faceted Inhibitor of Oncogenesis—A Technical Guide on its Mechanisms of Action in Cancer Cells

Abstract

Thymoquinone (TQ), the primary bioactive compound derived from the seeds of Nigella sativa, has garnered significant attention in oncological research for its pleiotropic anti-cancer properties.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms through which thymoquinone exerts its cytotoxic, anti-proliferative, and anti-metastatic effects on cancer cells. We will dissect its role in inducing apoptosis via both intrinsic and extrinsic pathways, instigating cell cycle arrest at critical checkpoints, and inhibiting key processes of angiogenesis and metastasis. Furthermore, this guide details the modulation of pivotal signaling cascades, including NF-κB and PI3K/Akt, by thymoquinone. To bridge theory with practice, we also present validated, step-by-step experimental protocols for researchers to investigate these mechanisms in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of thymoquinone's potential as a therapeutic agent in cancer treatment.

Introduction

Nigella sativa, commonly known as black seed or black cumin, has been used for centuries in traditional medicine across various cultures.[1] The therapeutic potential of this plant is largely attributed to its main active constituent, thymoquinone.[1] A growing body of preclinical evidence has demonstrated that thymoquinone exhibits potent anti-cancer activity against a wide range of malignancies, including those of the breast, colon, lung, pancreas, and prostate.[1][3] Its anti-neoplastic effects are not attributed to a single mode of action but rather to its ability to modulate multiple dysregulated cellular processes and signaling pathways that are hallmarks of cancer.[2][3] This guide will provide a detailed examination of these mechanisms, offering insights for further research and drug development.

Core Anti-Cancer Mechanisms of Thymoquinone

Thymoquinone's efficacy as an anti-cancer agent stems from its ability to simultaneously target several key cellular processes that are critical for tumor growth and progression.

2.1. Induction of Apoptosis

A primary mechanism by which thymoquinone eliminates cancer cells is through the induction of apoptosis, or programmed cell death. It achieves this by engaging both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: Thymoquinone modulates the delicate balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.[4][5] It has been shown to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic proteins Bcl-2 and Bcl-xL.[6][7] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[4][7] Cytosolic cytochrome c then triggers the activation of a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3, ultimately leading to apoptosis.[4][8][9]

-

Extrinsic Pathway: Thymoquinone can also initiate apoptosis through the extrinsic pathway by upregulating the expression of TRAIL (TNF-related apoptosis-inducing ligand) death receptors on the surface of cancer cells.[3] This sensitization to death receptor-mediated apoptosis can also involve the activation of caspase-8, which can directly activate caspase-3 or cleave Bid to tBid, further amplifying the mitochondrial apoptotic cascade.[4][9]

-

Role of Reactive Oxygen Species (ROS): In some cancer cell types, thymoquinone has been shown to induce apoptosis through the generation of reactive oxygen species (ROS).[3] This increase in oxidative stress can lead to DNA damage and mitochondrial dysfunction, further pushing the cell towards apoptosis.

Thymoquinone-Induced Apoptotic Pathways

2.2. Cell Cycle Arrest

Thymoquinone can halt the proliferation of cancer cells by inducing cell cycle arrest at various checkpoints, thereby preventing them from dividing and multiplying.[2][4] The specific phase of arrest (G0/G1, S, or G2/M) can be dependent on the cancer cell type and the concentration of thymoquinone used.[2][4]

-

G0/G1 Arrest: In several cancer cell lines, including breast and colon cancer, thymoquinone induces G0/G1 arrest.[2][6] This is often achieved by downregulating the expression of key G1 phase proteins like cyclin D1 and cyclin E, and upregulating cyclin-dependent kinase (CDK) inhibitors such as p21 and p27.[2][6]

-

G2/M Arrest: In other cancer types, such as spindle cell carcinoma, thymoquinone has been observed to cause G2/M phase arrest.[1][4][6] This is typically associated with a decrease in cyclin B1 expression.[1][6]

-

Role of p53: The tumor suppressor protein p53 plays a crucial role in mediating thymoquinone's effects on the cell cycle. Thymoquinone has been shown to increase the expression of p53, which can in turn activate p21 and induce cell cycle arrest.[1][4][6]

Thymoquinone-Induced Cell Cycle Arrest

2.3. Inhibition of Angiogenesis and Metastasis

Thymoquinone also demonstrates potent anti-angiogenic and anti-metastatic properties, targeting the processes that allow tumors to grow, invade surrounding tissues, and spread to distant organs.[2]

-

Anti-Angiogenesis: Thymoquinone has been found to inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and survival.[10] It achieves this by suppressing the expression and signaling of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[3][11] By blocking pathways such as PI3K/Akt and ERK, which are downstream of VEGF receptors, thymoquinone can effectively inhibit endothelial cell migration, invasion, and tube formation.[12]

-

Anti-Metastasis: The metastatic cascade involves cell migration, invasion, and adhesion. Thymoquinone has been shown to interfere with these processes. It can downregulate the expression of matrix metalloproteinases (MMPs), such as MMP-9, which are enzymes that degrade the extracellular matrix, allowing cancer cells to invade surrounding tissues.[3] Additionally, thymoquinone can inhibit epithelial-to-mesenchymal transition (EMT), a process where cancer cells acquire migratory and invasive properties.[3]

Modulation of Key Signaling Pathways

Many of the anti-cancer effects of thymoquinone can be attributed to its ability to modulate key signaling pathways that are often dysregulated in cancer.

3.1. Nuclear Factor-kappaB (NF-κB) Pathway

The NF-κB signaling pathway is a critical regulator of inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers.[13] Thymoquinone is a potent inhibitor of the NF-κB pathway.[11][13] It has been shown to suppress the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα.[13] This leads to the inhibition of p65 subunit nuclear translocation and the downregulation of NF-κB target genes involved in survival (Bcl-2, Bcl-xL, XIAP), proliferation (cyclin D1, c-Myc), and angiogenesis (VEGF, MMP-9).[3][13]

3.2. PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is another crucial signaling cascade that promotes cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer.[14][15][16] Thymoquinone has been demonstrated to inhibit this pathway at multiple levels.[14][17] It can decrease the phosphorylation and activation of Akt, a central kinase in this pathway.[17] Downstream, this leads to the reduced activation of mTOR and its targets, which are involved in protein synthesis and cell growth.[14][17] Inhibition of the PI3K/Akt pathway by thymoquinone contributes to its ability to induce apoptosis and cell cycle arrest.[18]

Key Signaling Pathways Modulated by Thymoquinone

Experimental Protocols for Investigating Thymoquinone's Effects

To facilitate further research into the anti-cancer mechanisms of thymoquinone, this section provides detailed, step-by-step protocols for key in vitro assays.

4.1. Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of thymoquinone on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[19][20] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[21][22] The amount of formazan produced is proportional to the number of viable cells.[21]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[20] Incubate overnight to allow for cell attachment.

-

Thymoquinone Treatment: Prepare serial dilutions of thymoquinone in culture medium. Remove the old medium from the wells and add 100 µL of the thymoquinone dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of 5 mg/mL MTT solution to each well.[22] Incubate for 3-4 hours at 37°C.[20][21]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[22]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[19][22] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[19][21]

4.2. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells after thymoquinone treatment.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised. Dual staining with Annexin V-FITC and PI allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

Protocol:

-

Cell Treatment: Treat cells with thymoquinone at the desired concentrations for the appropriate time.

-

Cell Harvesting: Harvest both adherent and suspension cells. For adherent cells, use a gentle detachment method (e.g., trypsin-EDTA) and collect any floating cells from the medium.

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[23]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[23]

-

Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[24] Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[23][25]

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[24]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[24]

4.3. Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in different phases of the cell cycle after thymoquinone treatment.

Principle: Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish between cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).

Protocol:

-

Cell Treatment and Harvesting: Treat cells with thymoquinone and harvest as previously described.

-

Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to prevent clumping.[26][27][28] Fix the cells for at least 30 minutes to 1 hour on ice.[26][27][28] Cells can be stored at -20°C for several weeks at this stage.[27]

-

Washing: Centrifuge the fixed cells and wash twice with PBS.[26][28]

-

RNase Treatment: To ensure that only DNA is stained, resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) and incubate for at least 30 minutes at room temperature.[27][28]

-

PI Staining: Add PI staining solution (e.g., 50 µg/mL) to the cells.[27][28]

-

Analysis: Analyze the samples on a flow cytometer, collecting data on a linear scale. Use pulse processing (e.g., Area vs. Width) to exclude doublets and aggregates.[26][28]

4.4. Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the pathways modulated by thymoquinone.

Principle: Western blotting involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane, and then probing with specific antibodies to detect the protein of interest.

Protocol:

-

Protein Extraction: After thymoquinone treatment, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins based on their molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, caspase-3, p-Akt, cyclin D1).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between samples.

4.5. Wound Healing (Scratch) Assay for Cell Migration

This assay is used to assess the effect of thymoquinone on the collective migration of cancer cells.

Principle: A "wound" or "scratch" is created in a confluent monolayer of cells.[29] The rate at which the cells migrate to close this gap is monitored over time.[29] A decrease in the rate of wound closure in thymoquinone-treated cells compared to control cells indicates an inhibition of cell migration.[30]

Protocol:

-

Cell Seeding: Seed cells in a multi-well plate and grow them until they form a confluent monolayer.[30]

-

Scratch Creation: Using a sterile pipette tip (e.g., p200), create a straight scratch across the center of the monolayer.[29][30]

-

Washing: Gently wash the wells with medium or PBS to remove detached cells and debris.[30]

-

Treatment: Add fresh medium containing different concentrations of thymoquinone or a vehicle control.

-

Imaging: Immediately capture an image of the scratch at time 0.[29] Place the plate in an incubator and capture images of the same field at regular intervals (e.g., every 6, 12, 24 hours).[29]

-

Analysis: Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure over time to quantify cell migration.

Conclusion and Future Directions

Thymoquinone has unequivocally demonstrated its potential as a potent anti-cancer agent in a multitude of preclinical studies. Its ability to induce apoptosis, arrest the cell cycle, and inhibit angiogenesis and metastasis through the modulation of key signaling pathways like NF-κB and PI3K/Akt underscores its multi-targeted therapeutic promise.[1][2][3] The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the intricate molecular mechanisms of thymoquinone and to explore its efficacy in various cancer models.

While in vitro and in vivo studies are promising, further research is warranted to fully realize the clinical potential of thymoquinone.[1][31] Future investigations should focus on its bioavailability, pharmacokinetic and pharmacodynamic profiles, and potential synergistic effects when used in combination with conventional chemotherapeutic agents.[1][31] The development of novel drug delivery systems to enhance the targeted delivery and efficacy of thymoquinone could also be a fruitful area of research. Ultimately, well-designed clinical trials are necessary to translate the wealth of preclinical findings into effective cancer therapies for patients.[1]

References

- Cell cycle analysis with flow cytometry and propidium iodide - Abcam. (URL: )

-

Review on Molecular and Therapeutic Potential of Thymoquinone in Cancer - PMC - NIH. (URL: [Link])

-

Propidium iodide staining of cells for cell cycle analysis protocol - Bio-Rad Antibodies. (URL: [Link])

-

Molecular Mechanisms of Thymoquinone as Anticancer Agent - PubMed. (URL: [Link])

-

Thymoquinone, as an anticancer molecule: from basic research to clinical investigation - PMC - PubMed Central. (URL: [Link])

-

Thymoquinone, as an anticancer molecule: from basic research to clinical investigation. (URL: [Link])

-

Thymoquinone chemosensitizes colon cancer cells through inhibition of NF-κB - PMC - NIH. (URL: [Link])

-

Molecular pathway for thymoquinone-induced cell-cycle arrest and apoptosis in neoplastic keratinocytes - PubMed. (URL: [Link])

-

DNA Cell Cycle Analysis with PI. (URL: [Link])

-

How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. (URL: [Link])

-

Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])

-

Targeting nuclear factor-kappa B activation pathway by thymoquinone: role in suppression of antiapoptotic gene products and enhancement of apoptosis - PubMed. (URL: [Link])

-

Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (URL: [Link])

-

Thymoquinone Inhibits JAK/STAT and PI3K/Akt/ mTOR Signaling Pathways in MV4-11 and K562 Myeloid Leukemia Cells - PMC - NIH. (URL: [Link])

-

Cell Cycle Analysis by Propidium Iodide Staining - UCL. (URL: [Link])

-

MTT Proliferation Assay Protocol - ResearchGate. (URL: [Link])

-

Annexin V PI Staining Guide for Apoptosis Detection - Boster Biological Technology. (URL: [Link])

-

Thymoquinone Induces Cell Death in Human Squamous Carcinoma Cells via Caspase Activation-Dependent Apoptosis and LC3-II Activation-Dependent Autophagy | PLOS One. (URL: [Link])

-

Scratch Wound Healing Assay - Bio-protocol. (URL: [Link])

-

DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility - University of Virginia School of Medicine. (URL: [Link])

-

MTT Assay Protocol for Lab Use | PDF - Scribd. (URL: [Link])

-

PI3K-AKT Pathway Modulation by Thymoquinone Limits Tumor Growth and Glycolytic Metabolism in Colorectal Cancer - MDPI. (URL: [Link])

-

Thymoquinone-induced antitumor and apoptosis in human lung adenocarcinoma cells. (URL: [Link])

-

Chemopreventive and Anticancer Effects of Thymoquinone: Cellular and Molecular Targets. (URL: [Link])

-

Review on molecular and therapeutic potential of thymoquinone in cancer - PubMed - NIH. (URL: [Link])

-

Thymoquinone chemosensitizes colon cancer cells through inhibition of NF-κB. (URL: [Link])

-

Thymoquinone inhibits tumor angiogenesis and tumor growth through suppressing AKT and extracellular signal-regulated kinase signaling pathways. (URL: [Link])

-

Anticancer and Anti-Metastatic Role of Thymoquinone: Regulation of Oncogenic Signaling Cascades by Thymoquinone - MDPI. (URL: [Link])

-

PI3K-AKT Pathway Modulation by Thymoquinone Limits Tumor Growth and Glycolytic Metabolism in Colorectal Cancer - PubMed. (URL: [Link])

-

Regulation of NF-κB Expression by Thymoquinone; A Role in Regulating Pro-Inflammatory Cytokines and Programmed Cell Death in Hepatic Cancer Cells - PubMed Central. (URL: [Link])

-

Thymoquinone Alterations of the Apoptotic Gene Expressions and Cell Cycle Arrest in Genetically Distinct Triple-Negative Breast Cancer Cells - MDPI. (URL: [Link])

-

PI3K-AKT Pathway Modulation by Thymoquinone - Encyclopedia.pub. (URL: [Link])

-

Thymoquinone inhibits tumor angiogenesis and tumor growth through suppressing AKT and ERK signaling pathways - PMC - PubMed Central. (URL: [Link])

-

Abstract 4844: Thymoquinone induces apoptosis through inhibition of JAK2/STAT3 signaling via production of ROS in human renal cancer Caki cells - AACR Journals. (URL: [Link])

-

Thymoquinone induces apoptosis through activation of caspase-8 and mitochondrial events in p53-null myeloblastic leukemia HL-60 cells - PubMed. (URL: [Link])

-

Molecular targeting of Akt by thymoquinone promotes G(1) arrest through translation inhibition of cyclin D1 and induces apoptosis in breast cancer cells - PubMed. (URL: [Link])

-

Chemopreventive and Anticancer Effects of Thymoquinone: Cellular and Molecular Targets - PMC - NIH. (URL: [Link])

-

Scratch Assay protocol. (URL: [Link])

-

Anticancer and Anti-Metastatic Role of Thymoquinone: Regulation of Oncogenic Signaling Cascades by Thymoquinone - PMC - NIH. (URL: [Link])

-

Wound Healing and Migration Assays - ibidi. (URL: [Link])

Sources

- 1. Review on Molecular and Therapeutic Potential of Thymoquinone in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Mechanisms of Thymoquinone as Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thymoquinone, as an anticancer molecule: from basic research to clinical investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Chemopreventive and Anticancer Effects of Thymoquinone: Cellular and Molecular Targets [jcpjournal.org]

- 6. Molecular pathway for thymoquinone-induced cell-cycle arrest and apoptosis in neoplastic keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular targeting of Akt by thymoquinone promotes G(1) arrest through translation inhibition of cyclin D1 and induces apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thymoquinone-induced antitumor and apoptosis in human lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thymoquinone induces apoptosis through activation of caspase-8 and mitochondrial events in p53-null myeloblastic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 11. Thymoquinone chemosensitizes colon cancer cells through inhibition of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thymoquinone inhibits tumor angiogenesis and tumor growth through suppressing AKT and ERK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting nuclear factor-kappa B activation pathway by thymoquinone: role in suppression of antiapoptotic gene products and enhancement of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Thymoquinone Inhibits JAK/STAT and PI3K/Akt/ mTOR Signaling Pathways in MV4-11 and K562 Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. PI3K-AKT Pathway Modulation by Thymoquinone Limits Tumor Growth and Glycolytic Metabolism in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Anticancer and Anti-Metastatic Role of Thymoquinone: Regulation of Oncogenic Signaling Cascades by Thymoquinone [mdpi.com]

- 18. oncotarget.com [oncotarget.com]

- 19. MTT assay protocol | Abcam [abcam.com]

- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. bosterbio.com [bosterbio.com]

- 24. Annexin V Staining Protocol [bdbiosciences.com]

- 25. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 27. vet.cornell.edu [vet.cornell.edu]

- 28. ucl.ac.uk [ucl.ac.uk]

- 29. clyte.tech [clyte.tech]

- 30. bio-protocol.org [bio-protocol.org]

- 31. Review on molecular and therapeutic potential of thymoquinone in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Thymoquinone: A Technical Guide to its Anticancer Mechanisms and Therapeutic Potential

Abstract

Thymoquinone (TQ), the primary bioactive constituent of Nigella sativa (black seed), has emerged as a compound of significant interest in oncology research. Its multifaceted anticancer properties, demonstrated across a wide array of preclinical models, stem from its ability to modulate a complex network of cellular signaling pathways. This technical guide provides an in-depth exploration of TQ's mechanisms of action, focusing on its role in inducing apoptosis, instigating cell cycle arrest, and inhibiting angiogenesis and metastasis. We present detailed, field-proven experimental protocols for researchers to investigate these effects, complemented by visual diagrams of key signaling cascades and experimental workflows. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of Thymoquinone.

Introduction: The Emergence of Thymoquinone in Oncology

For centuries, Nigella sativa has been used in traditional medicine across Asia and the Mediterranean.[1] Modern phytochemical research has identified Thymoquinone (2-Isopropyl-5-methylbenzo-1,4-quinone) as its most abundant and pharmacologically active component.[2] Extensive preclinical studies have documented TQ's potent efficacy against various cancers, including those of the breast, colon, prostate, lung, and pancreas.[1][3] A key attribute of TQ is its apparent selectivity for cancer cells, exhibiting minimal cytotoxicity towards normal cells, which positions it as a promising candidate for further therapeutic development.[1]

This guide synthesizes the current understanding of TQ's molecular interactions, offering a framework for its systematic investigation. We will dissect the core signaling pathways TQ targets and provide the technical methodologies required to validate its anticancer effects in a laboratory setting.

Core Mechanism I: Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical self-regulatory mechanism that is often dysregulated in cancer. Thymoquinone has been shown to be a potent inducer of apoptosis in numerous cancer cell lines through the modulation of both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4]

Key Signaling Pathways

TQ's pro-apoptotic effects are mediated by its influence on several key signaling nodes:

-

The p53-Dependent Pathway: In cancer cells with functional p53, TQ can upregulate p53 expression.[3][5] This activation leads to an increased Bax/Bcl-2 ratio, promoting the release of cytochrome c from the mitochondria and initiating the caspase cascade.[4][6] The tumor suppressor p53 is a critical regulator of cell fate, and its activation is a cornerstone of many anticancer therapies.[5]

-

Reactive Oxygen Species (ROS) Generation: TQ can act as a pro-oxidant in cancer cells, inducing the generation of ROS.[3][7] This oxidative stress triggers mitochondrial dysfunction and can initiate apoptosis.[7] The selective nature of this effect is crucial, as TQ often acts as an antioxidant in non-cancerous cells.[2][3]

-

PI3K/Akt Pathway Inhibition: The PI3K/Akt signaling pathway is a major driver of cell survival and is often hyperactivated in cancer. TQ has been shown to inhibit the phosphorylation and activation of Akt, which in turn prevents the suppression of pro-apoptotic proteins like Bad and Bax.[3][8]

-

NF-κB Pathway Suppression: Nuclear Factor-kappa B (NF-κB) is a transcription factor that promotes the expression of anti-apoptotic genes such as Bcl-2 and XIAP. TQ effectively suppresses NF-κB activation, thereby sensitizing cancer cells to apoptotic signals.[1][9]

Caption: Thymoquinone induces apoptosis via ROS, p53, and inhibition of PI3K/Akt and NF-κB.

Experimental Protocol: Apoptosis Quantification by Annexin V/PI Staining

Causality: This assay is chosen to quantitatively differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells. This dual-staining method provides a robust snapshot of the mode of cell death induced by TQ.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in 6-well plates at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours to allow attachment.[10]

-

Treatment: Treat cells with varying concentrations of Thymoquinone (e.g., 0, 10, 25, 50 µM) dissolved in a suitable solvent like DMSO. Include a vehicle-only control (ensure final DMSO concentration is <0.1%). Incubate for a predetermined period (e.g., 24 or 48 hours).[10]

-

Cell Harvesting: Following treatment, collect both floating and adherent cells. Aspirate the media (containing floating cells) and transfer to a centrifuge tube. Wash the adherent cells with PBS, then detach using trypsin. Combine the detached cells with the media from the first step.

-

Washing: Centrifuge the cell suspension at 300 x g for 10 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.[10]

-

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer (provided with most commercial kits). Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[4][10]

-

Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[4][10]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.[10] Data analysis will quadrant the cell population into:

-

Annexin V- / PI- (Live cells)

-

Annexin V+ / PI- (Early apoptotic cells)

-

Annexin V+ / PI+ (Late apoptotic/necrotic cells)

-

Annexin V- / PI+ (Necrotic cells)

-

Core Mechanism II: Cell Cycle Arrest

The uncontrolled proliferation of cancer cells is a result of a deregulated cell cycle. Thymoquinone has demonstrated the ability to halt cell cycle progression at various checkpoints, thereby inhibiting proliferation. The specific phase of arrest (G0/G1, S, or G2/M) often depends on the cancer cell type and TQ concentration.[4][11]

Key Signaling Pathways

TQ-induced cell cycle arrest is primarily orchestrated by modulating the expression of key regulatory proteins:

-

p53/p21 Axis: TQ can induce the expression of p53, which in turn transcriptionally activates p21, a potent cyclin-dependent kinase (CDK) inhibitor.[12][13] p21 can inhibit CDK2/Cyclin E and CDK4/Cyclin D1 complexes, leading to an arrest in the G1 phase.[14]

-

Downregulation of Cyclins and CDKs: TQ has been shown to decrease the expression of key cyclins such as Cyclin D1 and Cyclin B1.[11] This reduction prevents the formation of active CDK complexes necessary for phase transitions, leading to G0/G1 or G2/M arrest.[4][11]

-

Upregulation of CDK Inhibitors: Beyond p21, TQ can also increase the expression of other CDK inhibitors like p16, which specifically inhibits CDK4/6 and reinforces G1 arrest.[4][11]

Caption: A streamlined workflow for assessing TQ's impact on cell cycle distribution.

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

Causality: This protocol is used to determine the distribution of cells throughout the different phases of the cell cycle. PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content. Cells in G2/M have twice the DNA content (4n) of cells in G0/G1 (2n), while cells in S phase have an intermediate amount. This allows for precise quantification of TQ-induced cell cycle arrest.

Methodology:

-

Cell Culture and Treatment: Culture cells in 6-well plates and treat with various concentrations of TQ for a specified duration (e.g., 24 hours), as described in the apoptosis protocol.[4]

-

Cell Harvesting: Collect both adherent and floating cells to ensure the entire cell population is analyzed.[4]

-

Fixation: Wash the harvested cell pellet with ice-cold PBS. Resuspend the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells for at least 24 hours at -20°C.[10] This step is critical for permeabilizing the cell membrane to allow PI entry.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A).[4] RNase A is essential to degrade any double-stranded RNA, ensuring that PI only binds to DNA.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[4]

-

Flow Cytometry: Analyze the samples using a flow cytometer. The DNA content is measured by detecting the fluorescence intensity of the PI.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[4]

Core Mechanism III: Inhibition of Angiogenesis and Metastasis

For tumors to grow beyond a few millimeters and to metastasize to distant organs, they require the formation of new blood vessels (angiogenesis) and the ability to invade surrounding tissues. Thymoquinone has shown potent anti-angiogenic and anti-metastatic properties.[15][16]

Key Signaling Pathways

-

VEGF/VEGFR Pathway: Vascular Endothelial Growth Factor (VEGF) is a primary driver of angiogenesis. TQ has been found to inhibit angiogenesis by suppressing the activation of downstream effectors of the VEGF receptor, such as AKT and ERK, rather than directly inhibiting the VEGF receptor 2 (VEGFR2) itself.[15][17] It also downregulates the expression of VEGF in cancer cells, often through the inhibition of pathways like NF-κB and STAT3.[3][9][18]

-

Matrix Metalloproteinases (MMPs): Metastasis requires the degradation of the extracellular matrix (ECM), a process mediated by MMPs. TQ can suppress the expression and activity of MMP-2 and MMP-9, key enzymes involved in ECM remodeling, often through the downregulation of NF-κB.[16][19]

-

Epithelial-to-Mesenchymal Transition (EMT): TQ can inhibit EMT, a process where cancer cells lose their epithelial characteristics and gain migratory and invasive properties. It achieves this by downregulating key EMT-promoting transcription factors like TWIST1.[20]

-

CXCR4 Signaling Axis: The chemokine receptor CXCR4 is overexpressed in many cancers and plays a crucial role in directing cancer cells to metastatic sites. TQ has been shown to suppress CXCR4 expression by inhibiting NF-κB activation, thereby reducing the metastatic colonization of breast cancer cells to bone, lung, and brain.[21][22]

Experimental Protocol: Western Blot Analysis of Key Proteins

Causality: Western blotting is a fundamental technique to detect and quantify specific proteins in a cell lysate. To validate TQ's mechanism of action, this protocol allows for the direct measurement of changes in the expression or phosphorylation status of key signaling proteins (e.g., p-Akt, p-ERK, p53, Cyclin D1, VEGF, MMP-9). This provides direct molecular evidence to support data from functional assays like cell viability or migration.

Methodology:

-

Cell Treatment and Lysis: Treat cells with TQ as previously described. After treatment, wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[5]

-

Protein Quantification: Collect the supernatant (lysate) after centrifugation (14,000 x g for 15 minutes at 4°C). Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[5]

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.[5]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-p53) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5] After further washing, apply an ECL detection reagent and capture the chemiluminescent signal using an imaging system.[5]

-

Loading Control: To ensure equal protein loading, strip the membrane and re-probe with an antibody for a housekeeping protein like β-actin or GAPDH.[5]

Data Presentation: Summarizing Quantitative Findings

For effective analysis and reporting, quantitative data should be systematically organized.

Table 1: Cytotoxicity of Thymoquinone (TQ) on Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |

|---|---|---|---|---|---|

| MCF-7 | Breast Cancer | MTT | 72 | ~25 | [10] |

| MCF-7/DOX | Doxorubicin-Resistant Breast Cancer | MTT | 48 | ~25 | [10] |

| HL-60 | Myeloblastic Leukemia | MTT | 24 | ~3 | [10] |

| K562 | Myelogenous Leukemia | MTT | 48 | ~25 | [23] |

| HCT-116 | Colon Cancer | MTT | 48 | ~35-45 | [7] |

| PC3 | Prostate Cancer | MTT | 48 | ~40-50 |[15] |

Note: IC50 values are approximate and can vary based on specific experimental conditions.

In Vivo Models and Future Directions

The promising in vitro results have been corroborated in several in vivo animal models. TQ administered to mice with xenograft tumors has been shown to reduce tumor volume and growth, inhibit angiogenesis, and suppress metastasis in cancers such as prostate, breast, and fibrosarcoma.[1][15][22] For example, in a xenograft model of human prostate cancer, TQ inhibited tumor growth and angiogenesis at low dosages with minimal side effects.[15][17] Similarly, in a breast cancer metastasis model, TQ treatment significantly suppressed the metastatic colonization to lung, brain, and bone.[22]

Despite the wealth of preclinical data, clinical investigation in humans remains limited.[3] Future research must focus on overcoming challenges related to TQ's bioavailability and developing optimized delivery systems. Phase I clinical trials are warranted to establish its safety profile and pharmacokinetics in human subjects, which will be instrumental in translating this ancient remedy into a modern cancer therapeutic.[1]

References

-

Sethi, G., et al. (2010). Review on Molecular and Therapeutic Potential of Thymoquinone in Cancer. National Institutes of Health. [Link]

-

Yi, T., et al. (2008). Thymoquinone inhibits tumor angiogenesis and tumor growth through suppressing AKT and extracellular signal-regulated kinase signaling pathways. Molecular Cancer Therapeutics. [Link]

-

Khan, M. A., et al. (2017). Thymoquinone, as an anticancer molecule: from basic research to clinical investigation. Oncotarget. [Link]

-

Jafri, S. H., et al. (2022). Anticancer potential of Thymoquinone from Nigella sativa L.: An in-silico and cytotoxicity study. PLOS One. [Link]

-

Farooqi, A. A., et al. (2022). Anticancer and Anti-Metastatic Role of Thymoquinone: Regulation of Oncogenic Signaling Cascades by Thymoquinone. International Journal of Molecular Sciences. [Link]

-

Yi, T., et al. (2008). Thymoquinone inhibits tumor angiogenesis and tumor growth through suppressing AKT and ERK signaling pathways. National Institutes of Health. [Link]

-

Farooqi, A. A., et al. (2022). Anticancer and Anti-Metastatic Role of Thymoquinone: Regulation of Oncogenic Signaling Cascades by Thymoquinone. MDPI. [Link]

-

Gali-Muhtasib, H., et al. (2004). Molecular pathway for thymoquinone-induced cell-cycle arrest and apoptosis in neoplastic keratinocytes. PubMed. [Link]

-

El-Najjar, N., et al. (2010). Reactive oxygen species mediate thymoquinone-induced apoptosis and activate ERK and JNK signaling. PubMed. [Link]

-

Chu, S-C., et al. (2014). Thymoquinone Induces Cell Death in Human Squamous Carcinoma Cells via Caspase Activation-Dependent Apoptosis and LC3-II Activation-Dependent Autophagy. PLOS One. [Link]

-

El-Far, A. H., et al. (2017). Anti-cancer properties and mechanisms of action of thymoquinone, the major active ingredient of Nigella sativa. Taylor & Francis Online. [Link]

-

Khan, M. A., et al. (2015). Thymoquinone inhibits cancer metastasis by downregulating TWIST1 expression to reduce epithelial to mesenchymal transition. Oncotarget. [Link]

-

Jafri, S. H., et al. (2016). Thymoquinone hydrazone derivatives cause cell cycle arrest in p53-competent colorectal cancer cells. National Institutes of Health. [Link]

-

El-Mahdy, M. A., et al. (2005). Thymoquinone induces apoptosis through caspase-8-dependent mitochondrial events. Cancer Research. [Link]

-

Gali-Muhtasib, H., et al. (2004). Thymoquinone extracted from black seed triggers apoptotic cell death in human colorectal cancer cells via a p53-dependent mechanism. American University of Beirut. [Link]

-

El-Mahdy, M. A., et al. (2005). Thymoquinone induces apoptosis through activation of caspase-8 and mitochondrial events in p53-null myeloblastic leukemia HL-60 cells. PubMed. [Link]

-

Bai, T., et al. (2014). [Anti-metastasis effect of thymoquinone on human pancreatic cancer]. PubMed. [Link]

-

Al-Majed, A. A., et al. (2022). Thymoquinone induces G2/M cell cycle phase arrest and apoptosis through inhibition of JNK phosphorylation and induction of p53 a. ResearchGate. [Link]

-

Khan, M. A., et al. (2017). Thymoquinone, as an anticancer molecule: from basic research to clinical investigation. Impact Journals. [Link]

-

Khan, M. A., et al. (2017). Thymoquinone, as an anticancer molecule: from basic research to clinical investigation. ResearchGate. [Link]

-

Peng, L., et al. (2013). Antitumor and anti-angiogenesis effects of thymoquinone on osteosarcoma through the NF-κB pathway. Spandidos Publications. [Link]

-

Farooqi, A. A., et al. (2022). Targeting of Signaling Pathways by Thymoquinone in Cancer. Encyclopedia.pub. [Link]

-

Shanmugam, M. K., et al. (2018). Thymoquinone Inhibits Bone Metastasis of Breast Cancer Cells Through Abrogation of the CXCR4 Signaling Axis. National Institutes of Health. [Link]

-

Jafri, S. H., et al. (2022). Anticancer potential of Thymoquinone from Nigella sativa L.: An in-silico and cytotoxicity study. National Institutes of Health. [Link]

-

Al-Trad, B., et al. (2024). Molecular Mechanisms and Signaling Pathways Underlying the Therapeutic Potential of Thymoquinone Against Colorectal Cancer. PubMed. [Link]

-

Ivankovic, S., et al. (2006). The antitumor activity of thymoquinone and thymohydroquinone in vitro and in vivo. PubMed. [Link]

-

Peng, L., et al. (2013). Antitumor and anti-angiogenesis effects of thymoquinone on osteosarcoma through the NF-κB pathway. PubMed. [Link]

-

El-Baba, C., et al. (2022). The role of thymoquinone in inhibiting angiogenesis through TIMP3/MMP2/MMP9/VEGF pathway. ResearchGate. [Link]

-

Ivankovic, S., et al. (2006). The antitumor activity of thymoquinone and thymohydroquinone in vitro and in vivo. ResearchGate. [Link]

-

Khan, M. A., et al. (2017). Thymoquinone, as an anticancer molecule: from basic research to clinical investigation. Impact Journals. [Link]

Sources

- 1. Review on Molecular and Therapeutic Potential of Thymoquinone in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thymoquinone, as an anticancer molecule: from basic research to clinical investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Thymoquinone induces apoptosis through activation of caspase-8 and mitochondrial events in p53-null myeloblastic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reactive oxygen species mediate thymoquinone-induced apoptosis and activate ERK and JNK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Molecular pathway for thymoquinone-induced cell-cycle arrest and apoptosis in neoplastic keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thymoquinone hydrazone derivatives cause cell cycle arrest in p53-competent colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Thymoquinone extracted from black seed triggers apoptotic cell death in human colorectal cancer cells via a p53-dependent mechanism > Thymoquinone extracted from black seed triggers apoptotic cell death in human colorectal cancer cells via a p53-dependent [aub.edu.lb]

- 15. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 16. [Anti-metastasis effect of thymoquinone on human pancreatic cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Thymoquinone inhibits tumor angiogenesis and tumor growth through suppressing AKT and ERK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. Anticancer potential of Thymoquinone from Nigella sativa L.: An in-silico and cytotoxicity study | PLOS One [journals.plos.org]

- 20. Thymoquinone inhibits cancer metastasis by downregulating TWIST1 expression to reduce epithelial to mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Anticancer and Anti-Metastatic Role of Thymoquinone: Regulation of Oncogenic Signaling Cascades by Thymoquinone - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Thymoquinone Inhibits Bone Metastasis of Breast Cancer Cells Through Abrogation of the CXCR4 Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Anticancer potential of Thymoquinone from Nigella sativa L.: An in-silico and cytotoxicity study - PMC [pmc.ncbi.nlm.nih.gov]

Thymoquinone's Role in Apoptosis and Cell Cycle Arrest: A Technical Guide for Researchers

Executive Summary

Thymoquinone (TQ), the primary bioactive compound derived from the seeds of Nigella sativa, has emerged as a significant agent in oncological research.[1][2] Its potent anti-proliferative and pro-apoptotic activities have been demonstrated across a multitude of cancer cell lines, establishing it as a valuable molecule for investigation in drug development.[1] This technical guide provides an in-depth exploration of the molecular mechanisms through which thymoquinone induces apoptosis and cell cycle arrest in cancer cells. It details the intricate signaling pathways involved, offers validated experimental protocols for investigation, and presents a framework for data interpretation, serving as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction

The quest for novel anti-cancer therapeutics with high efficacy and minimal toxicity to normal tissues is a central focus of modern oncology. Natural compounds, with their diverse chemical structures and biological activities, represent a promising reservoir for such agents.[3] Thymoquinone, a monoterpene quinone, has a long history of medicinal use and is now being rigorously investigated for its anti-cancer properties.[3] TQ's therapeutic potential lies in its multi-faceted approach to inhibiting cancer progression, primarily by triggering programmed cell death (apoptosis) and halting the cellular division cycle.[1][4] This guide synthesizes current knowledge on TQ's mechanisms of action, focusing specifically on its well-documented roles in modulating apoptosis and cell cycle signaling pathways.

Molecular Mechanisms of Thymoquinone-Induced Apoptosis

Thymoquinone orchestrates apoptosis through a coordinated activation of both the intrinsic and extrinsic pathways, often amplified by the generation of reactive oxygen species (ROS). This dual-pronged attack ensures the efficient elimination of neoplastic cells.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a cornerstone of TQ-induced apoptosis.[1] The process is initiated by TQ's ability to modulate the Bcl-2 family of proteins, which are critical regulators of mitochondrial integrity.[5]

-

Regulation of Bcl-2 Family Proteins : TQ treatment leads to an upregulation of pro-apoptotic proteins like Bax and a concurrent downregulation of anti-apoptotic proteins such as Bcl-2.[2][6][7] This shift critically increases the Bax/Bcl-2 ratio, a key determinant of cell fate.[1][2][7]

-

Mitochondrial Disruption : The elevated Bax/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization (MOMP).[1] This event disrupts the mitochondrial membrane potential and leads to the release of cytochrome c from the intermembrane space into the cytoplasm.[1][2]

-

Apoptosome Formation and Caspase Activation : Once in the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the assembly of the apoptosome and the activation of initiator caspase-9.[1] Activated caspase-9 then cleaves and activates the executioner caspase-3, which carries out the systematic dismantling of the cell.[1][2]

The Extrinsic (Death Receptor) Pathway

In addition to the mitochondrial pathway, TQ can also initiate apoptosis via the extrinsic pathway. This involves the activation of death receptors on the cell surface. Evidence shows that TQ can trigger the activation of caspase-8, the key initiator caspase of the extrinsic pathway.[1][2][6] Activated caspase-8 can directly cleave and activate caspase-3, or it can cleave the Bcl-2 family protein Bid into tBid, which then amplifies the apoptotic signal through the intrinsic pathway.[1]

The Role of p53 Tumor Suppressor

The tumor suppressor protein p53 is a master regulator of cellular stress responses, including apoptosis and cell cycle arrest. Thymoquinone's apoptotic effects can be mediated through both p53-dependent and p53-independent mechanisms.

-

p53-Dependent Apoptosis : In cancer cells with functional p53, TQ has been shown to increase the expression of p53.[6][7][8] This leads to the transcriptional activation of pro-apoptotic target genes, including Bax, thereby feeding into the intrinsic apoptotic pathway.[8]

-

p53-Independent Apoptosis : Notably, TQ retains its apoptotic efficacy in cancer cells that lack functional p53, such as the HL-60 leukemia cell line.[2] This indicates that TQ can bypass the p53 pathway to induce cell death, a crucial feature for treating cancers with p53 mutations, which are often resistant to conventional chemotherapy.[2]

Generation of Reactive Oxygen Species (ROS)

A pivotal mechanism underlying TQ's action is the induction of oxidative stress. TQ treatment triggers the production of reactive oxygen species (ROS) within cancer cells.[6][9][10] This surge in ROS can act as a primary trigger for apoptosis by causing DNA damage and activating stress-related signaling pathways like JNK and p38 MAPK, which in turn can modulate the activity of apoptotic proteins.[10][11] The generation of ROS appears to be a critical upstream event that initiates the caspase cascade and mitochondrial dysfunction.[9][10][12]

Visualization of TQ-Induced Apoptosis Pathway

Caption: Thymoquinone-induced apoptosis signaling pathways.

Molecular Mechanisms of Thymoquinone-Induced Cell Cycle Arrest

By disrupting the tightly regulated progression of the cell cycle, thymoquinone effectively halts the proliferation of cancer cells. This arrest can occur at various checkpoints, depending on the cell type and TQ concentration.[1]

-

G0/G1 Phase Arrest : In several cancer cell lines, including papilloma and breast cancer cells, TQ induces arrest in the G0/G1 phase.[1] This is mechanistically achieved by increasing the expression of cyclin-dependent kinase (CDK) inhibitors like p16 and p27, and decreasing the levels of Cyclin D1.[1] The reduction in Cyclin D1 inhibits the activity of CDK4/6, preventing the phosphorylation of the retinoblastoma protein (Rb) and blocking the cell's transition into the S phase.

-

G2/M Phase Arrest : TQ can also cause cell cycle arrest at the G2/M checkpoint, as seen in spindle carcinoma cells and fibrosarcoma cells.[1][7][11] This arrest is often associated with an increase in p53 expression, which can lead to the upregulation of the CDK inhibitor p21.[7][11] Additionally, TQ has been shown to decrease the expression of Cyclin B1, a key regulator of the CDK1 kinase complex that governs entry into mitosis.[1][7]

-

S Phase Arrest : In some contexts, such as in certain breast cancer cell lines, TQ can also lead to an arrest in the S phase of the cell cycle.[13]

Visualization of TQ-Induced Cell Cycle Arrest

Caption: Thymoquinone's effect on cell cycle regulatory proteins.

Experimental Validation: Protocols and Methodologies

A multi-assay approach is essential to comprehensively validate the effects of thymoquinone. The following protocols provide a self-validating workflow, where initial cytotoxicity data informs the concentrations used for subsequent mechanistic assays.

General Experimental Workflow

Caption: General workflow for studying TQ's effects.

Cell Viability Assay (MTT Assay)

Causality: This initial step is crucial for determining the cytotoxic concentration range of TQ on a specific cancer cell line, typically expressed as the IC50 (half-maximal inhibitory concentration). This data is fundamental for designing subsequent experiments with relevant, non-lethal to partially-lethal doses.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[14]

-

Drug Treatment: Prepare serial dilutions of TQ in the complete culture medium. Ensure the final concentration of the solvent (e.g., DMSO) is consistent and non-toxic across all wells (typically <0.1%).[1] Replace the old medium with 100 µL of the TQ-containing medium. Include vehicle-only control wells.[1]

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).[1][3]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[3] Viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Causality: This protocol quantitatively determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). A significant accumulation of cells in a particular phase after TQ treatment is direct evidence of cell cycle arrest at that checkpoint.

Protocol:

-

Cell Culture and Treatment: Culture cells in 6-well plates and treat with TQ at concentrations around the predetermined IC50 for a specified duration (e.g., 24 or 48 hours).[1]

-

Cell Harvesting: Harvest both adherent and floating cells to ensure all cells, including those that have detached due to treatment, are analyzed. Centrifuge at 1,500 rpm for 5 minutes.[1]

-

Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. This step fixes the cells and permeates the membrane for dye entry. Fix overnight at -20°C.[1]

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL).[1] PI is a fluorescent intercalating agent that stains DNA, while RNase A is essential to degrade any double-stranded RNA, ensuring that PI fluorescence is directly proportional to DNA content.[1]

-

Incubation: Incubate in the dark at room temperature for 30 minutes.[1]

-

Flow Cytometry: Analyze the samples using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[1]

Apoptosis Assay (Annexin V-FITC/PI Staining)

Causality: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells). This dual staining provides a quantitative measure of apoptosis induction.[3]

Protocol:

-

Cell Treatment: Treat cells with TQ at desired concentrations (e.g., IC50 and 2x IC50) and for the appropriate time, as determined from viability assays.[1]

-

Cell Harvesting: Collect all cells (adherent and floating) and wash twice with cold PBS.[1]

-

Resuspension: Resuspend approximately 1 x 10^5 cells in 100 µL of 1X Binding Buffer provided in the assay kit.[1][3]

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[1]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

-

Annexin V(-) / PI(-): Viable cells.

-

Annexin V(+) / PI(-): Early apoptotic cells.

-

Annexin V(+) / PI(+): Late apoptotic/necrotic cells.

-

Protein Analysis (Western Blotting)

Causality: Western blotting provides the mechanistic link to the observations from the cell cycle and apoptosis assays. By quantifying the expression levels of key regulatory proteins, it confirms the signaling pathways perturbed by TQ. For example, an increase in cleaved caspase-3 confirms apoptosis, and a decrease in Cyclin D1 explains a G1 arrest.

Protocol:

-

Cell Lysis: After TQ treatment for the desired time, harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to preserve protein integrity.[3]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.[3]

-

SDS-PAGE: Denature equal amounts of protein (e.g., 30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel via electrophoresis.[3]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBS-T for 1 hour at room temperature to prevent non-specific antibody binding.[3]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, Cyclin D1, p53, β-actin as a loading control) overnight at 4°C.[3]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imaging system.[3]

-

Densitometry Analysis: Quantify the band intensity using software like ImageJ to determine the relative changes in protein expression compared to the untreated control.

Data Presentation

Table 1: Representative IC50 Values of Thymoquinone in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Concentration (µM) | Exposure Time (h) | Reference |

| H1650 | Lung Adenocarcinoma | 26.59 | 48 | [15] |

| MCF-7 | Breast Cancer | 25 | 24 | [13] |

| OVCAR3 | Ovarian Cancer | 50-100 | 48 | [14] |

| HL-60 | Myeloblastic Leukemia | ~5-10 | 24 | [2] |

Table 2: Expected Outcomes of TQ Treatment on Cell Cycle Distribution and Apoptotic Markers

| Assay | Parameter Measured | Expected Outcome with TQ Treatment | Mechanistic Implication |

| Cell Cycle Analysis | % of cells in G0/G1 | Increase | G1 Phase Arrest |

| % of cells in G2/M | Increase | G2/M Phase Arrest | |

| Sub-G1 Population | Increase | Apoptotic cell population with fragmented DNA | |

| Apoptosis Assay | Annexin V+ Cells | Increase | Induction of Apoptosis |

| Western Blot | Bax/Bcl-2 Ratio | Increase | Pro-apoptotic shift, mitochondrial pathway activation |

| Cleaved Caspase-3/9 | Increase | Execution of apoptosis | |

| Cyclin D1 / Cyclin B1 | Decrease | G1 / G2M arrest | |

| p53 / p21 / p16 | Increase | Activation of tumor suppressor/CDK inhibitor pathways |

Challenges and Future Directions

Despite the compelling preclinical evidence, the clinical translation of thymoquinone faces challenges. TQ is hydrophobic, leading to poor aqueous solubility and limited bioavailability, which can hinder its therapeutic efficacy in vivo.[6] Furthermore, while extensive in vitro and animal model studies exist, registered clinical trials in humans are still lacking.[6] Future research should focus on developing novel drug delivery systems, such as nanoparticle formulations, to enhance TQ's bioavailability and targeted delivery. Combination therapies, pairing TQ with existing chemotherapeutic agents, may also offer a synergistic approach to overcoming drug resistance and improving treatment outcomes.[6]

Conclusion

Thymoquinone unequivocally demonstrates significant anti-cancer activity by inducing both apoptosis and cell cycle arrest through the modulation of multiple, critical signaling pathways. Its ability to trigger cell death via intrinsic and extrinsic apoptotic routes, often potentiated by ROS generation, and its capacity to halt cell proliferation at key cycle checkpoints, underscore its potential as a therapeutic agent. The detailed mechanistic insights and robust experimental protocols provided in this guide offer a solid foundation for researchers to further explore and harness the power of thymoquinone in the development of next-generation cancer therapies.

References

-

Khan, M. A., Tania, M., Fu, S., & Fu, J. (2017). Thymoquinone, as an anticancer molecule: from basic research to clinical investigation. Oncotarget, 8(31), 51907–51919. Retrieved from [Link]

-

Al-Majed, A. A., Al-Omar, F. A., & Nagi, M. N. (2022). Thymoquinone induces G2/M cell cycle phase arrest and apoptosis through inhibition of JNK phosphorylation and induction of p53 a. Research Square. Retrieved from [Link]

-

Chen, Y., et al. (2021). Thymoquinone suppresses the proliferation of renal cell carcinoma cells via reactive oxygen species-induced apoptosis and reduces cell stemness. Journal of Cellular and Molecular Medicine, 25(16), 7856-7868. Retrieved from [Link]

-

Ravi, Y., Vethamoni, P. I., Saxena, S. N., Kaviyapriya, M., Santhanakrishnan, V. P., Raveendran, M., et al. (2025). Anticancer potential of Thymoquinone from Nigella sativa L.: An in-silico and cytotoxicity study. PLOS One, 20(6), e0323804. Retrieved from [Link]

-

Chu, S. C., Hsieh, Y. S., Yu, C. C., Lai, Y. Y., & Chen, P. N. (2014). Thymoquinone induces cell death in human squamous carcinoma cells via caspase activation-dependent apoptosis and LC3-II activation-dependent autophagy. PLoS ONE, 9(7), e101579. Retrieved from [Link]

-

Al-Henhena, N., et al. (2015). Thymoquinone Suppresses Cell Proliferation and Enhances Apoptosis of HL60 Leukemia Cells through Re-Expression of JAK/STAT Negative Regulators. Journal of Cancer Prevention, 20(2), 121-131. Retrieved from [Link]

-

Kang, J. O., et al. (2010). Thymoquinone-induced reactive oxygen species causes apoptosis of chondrocytes via PI3K/Akt and p38kinase pathway. Journal of Pharmacy and Pharmacology, 62(9), 1159-1166. Retrieved from [Link]

-

Yildirim, I. H., & Duran, B. (2019). Thymoquinone induces apoptosis via targeting the Bax/BAD and Bcl-2 pathway in breast cancer cells. Dicle Medical Journal, 46(3), 411-417. Retrieved from [Link]

-

S. A. Al-Naqeeb, G., et al. (2016). Effect of Thymoquinone on P53 Gene Expression and Consequence Apoptosis in Breast Cancer Cell Line. Journal of Clinical and Diagnostic Research, 10(4), GC01-GC05. Retrieved from [Link]

-

Al-Sheddi, E. S., et al. (2016). Thymoquinone induces apoptosis and increase ROS in ovarian cancer cell line. Saudi Pharmaceutical Journal, 24(5), 575-582. Retrieved from [Link]

-

Effenberger-Neidnicht, K., & Schobert, R. (2011). Thymoquinone induces apoptosis in malignant T-cells via generation of ROS. ChemMedChem, 6(8), 1439-1443. Retrieved from [Link]

-

ResearchGate. (n.d.). The mechanisms of thymoquinone on apoptosis. Retrieved from [Link]

-

Yıldırım, İ. H., & Duran, B. (2019). Thymoquinone induces apoptosis via targeting the Bax/BAD and Bcl-2 pathway in breast cancer cells. Dicle Tıp Dergisi. Retrieved from [Link]

-

Hussain, A., et al. (2019). Docetaxel Combined with Thymoquinone Induces Apoptosis in Prostate Cancer Cells via Inhibition of the PI3K/AKT Signaling Pathway. Molecules, 24(18), 3389. Retrieved from [Link]

-

ResearchGate. (n.d.). Role of thymoquinone in cell cycle regulation. Retrieved from [Link]

-

Gali-Muhtasib, H., Abou Kheir, W., Kheir, L., Darwiche, N., & Crooks, P. A. (2004). Molecular pathway for thymoquinone-induced cell-cycle arrest and apoptosis in neoplastic keratinocytes. Anti-cancer drugs, 15(4), 389–399. Retrieved from [Link]

-

Yildiz, M., et al. (2023). Effects of Thymoquinone on Cell Proliferation, Oxidative Damage, and Toll-like Signaling Pathway Genes in H1650 Lung Adenocarcinoma Cell Line. Medicina, 59(11), 1985. Retrieved from [Link]

-